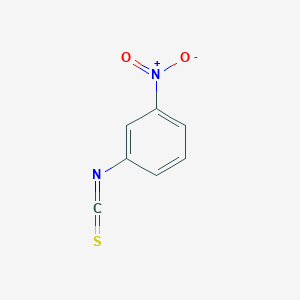
3-哌啶甲醇
描述
3-Piperidinemethanol is a compound that is of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as an intermediate in various chemical reactions. The papers provided discuss different synthetic routes and applications of piperidinemethanol derivatives, highlighting their significance in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of 3-piperidinemethanol derivatives has been approached through various methods. One paper describes diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone, emphasizing the control of stereochemistry at the C3-C4 position . Another study presents a stereoselective synthesis of 2,6-disubstituted 3-piperidinols, which was applied to the synthesis of (+)-julifloridine . Additionally, the synthesis of α,α-diphenyl-4-piperidinemethanol, a key intermediate of Fexofenadine, was achieved with an overall yield of 80.85% .
Molecular Structure Analysis
The molecular structure of 3-piperidinemethanol derivatives is crucial for their biological activity and chemical reactivity. The stereochemistry of these compounds is particularly important, as it can significantly influence their pharmacological properties. The papers discuss various stereoisomers of piperidinemethanol, such as the (3R*,4R*)- and (3R*,4S*)-forms, and their synthesis routes . The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and IR .
Chemical Reactions Analysis
3-Piperidinemethanol and its derivatives participate in a variety of chemical reactions. The papers describe the use of these compounds in nucleophilic substitution reactions , stereocontrolled nucleophilic additions , and ring expansion reactions . These reactions are often diastereoselective or enantioselective, leading to products with specific stereochemistry, which is essential for their intended applications.
Physical and Chemical Properties Analysis
While the papers provided do not delve deeply into the physical and chemical properties of 3-piperidinemethanol, such properties are typically characterized by melting points, boiling points, solubility, and stability. These properties are influenced by the molecular structure and substituents on the piperidine ring. The physical and chemical properties are important for the practical handling of these compounds and their storage conditions.
科学研究应用
水溶液中的体积性质
对3-哌啶甲醇的研究包括其在水溶液中的体积性质。Kul等人(2013年)对各种吡啶和哌啶衍生物(包括3-哌啶甲醇)在水中的体积性质进行了比较研究。他们研究了这些溶液的密度、混合过量体积和热膨胀系数(Kul et al., 2013)。
立体选择性转化
吴等人(2000年)探索了2H-1,4-噁唑-2-酮的立体选择性转化为各种5-羟基-2-哌啶甲醇类似物。这项工作突出了3-哌啶甲醇衍生物在合成物质P拮抗剂中的潜在用途(Wu et al., 2000)。
细胞毒性和光谱性质
王等人(2016年)合成了含有哌啶基团的新型萘酰亚胺衍生物,如4-哌啶甲醇。他们评估了这些化合物的细胞毒活性、光谱性质和DNA结合行为,表明在癌症治疗和细胞成像中可能有应用(Wang et al., 2016)。
CO2吸收
康威等人(2014年)研究了3-哌啶甲醇在二氧化碳吸收过程中的应用。他们的研究重点是其作为捕获溶剂的使用,研究了CO2与3-哌啶甲醇在水溶液中的动力学和平衡反应(Conway et al., 2014)。
生成焓
Silva和Cabral(2006年)测量了3-哌啶甲醇在不同状态下的标准摩尔生成焓,为其热力学特性提供了必要的数据(Silva & Cabral, 2006)。
吸收热和比热
Abdulkadir等人(2014年)研究了3-哌啶甲醇及其与甲醇胺的混合物的热力学性质,重点关注CO2捕获应用中的吸收热和比热(Abdulkadir et al., 2014)。
合成和生物活性研究
Unluer等人(2016年)研究了含有哌啶基团的Mannich碱的合成,包括3-哌啶基-4-基-1-丙酮盐酸盐。他们评估了这些化合物的细胞毒性和碳酸酐酶抑制活性,为潜在的治疗应用提供了见解(Unluer et al., 2016)。
安全和危害
属性
IUPAC Name |
piperidin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871091 | |
| Record name | 3-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinemethanol | |
CAS RN |
4606-65-9 | |
| Record name | 3-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidin-3-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Piperidinemethanol (3-PM) demonstrates promising characteristics for CO₂ capture, particularly in post-combustion capture (PCC) technologies. Research indicates that 3-PM exhibits rapid reactivity with CO₂, a crucial factor for efficient capture. [, ] This reactivity stems from its cyclic monoamine structure, similar to the well-studied piperazine. While piperazine possesses two amine groups, 3-PM incorporates a single amine group and a hydroxymethyl group. This structural difference makes 3-PM a simpler molecule while potentially offering valuable insights into the kinetic advantages of cyclic amine solvents for PCC processes. []
A: Studies have investigated the impact of modifying 3-Piperidinemethanol with a methyl group (-CH3) or a hydroxymethyl group (-CH2OH). The addition of a methyl group leads to an increase in the heat of absorption. Conversely, incorporating a hydroxymethyl group decreases the heat of absorption. Notably, 3-Piperidinemethanol, already possessing a hydroxymethyl group, exhibits a significantly lower heat of absorption compared to monoethanolamine (MEA), a commercially used absorbent. This lower heat of absorption translates to potential energy savings during the CO₂ stripping process. [, ]
A: Understanding the kinetic and equilibrium parameters of 3-Piperidinemethanol's reaction with CO₂ is crucial for its evaluation as a capture solvent. Research utilizing techniques like stopped-flow kinetics, ¹H/¹³C NMR, and vapor-liquid equilibrium investigations has provided insights into these parameters. [, ] These studies contribute to a deeper understanding of the reaction mechanisms, rate constants, and equilibrium constants associated with CO₂ absorption in 3-PM solutions.
A: Interestingly, 3-Piperidinemethanol has been identified as a potential biomarker for coffee intake. [] Studies utilizing untargeted metabolomics and analyzing urine samples from coffee drinkers revealed a correlation between 3-PM levels and coffee consumption. This finding suggests that 3-PM could contribute to a panel of biomarkers used to assess coffee intake in research settings.
A: Identifying 3-Piperidinemethanol as a potential biomarker for coffee intake could be valuable for nutritional epidemiology studies. [] Accurately assessing coffee consumption in large populations is challenging due to variations in coffee preparation, bean types, and individual reporting biases. Having a reliable biomarker like 3-PM could provide a more objective measure of coffee intake, potentially leading to a better understanding of the health effects associated with coffee consumption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)



